
Octafluorotrisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Octafluorotrisilane can be synthesized through the reaction of silicon-based compounds with fluorinating agents. One common method involves treating Trisilane,1,1,1,2,2,3,3,3-octamethoxy- with boron trifluoride (BF3) in a sealed tube . This reaction requires strict control of reaction conditions to ensure high purity and yield of the product . Industrial production methods often involve similar fluorination reactions, with careful monitoring of temperature and pressure to optimize the process .
Analyse Des Réactions Chimiques
Octafluorotrisilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form silicon oxides.
Reduction: Reduction reactions can convert it into lower fluorinated silanes.
Substitution: It can undergo substitution reactions where fluorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like oxygen or ozone, reducing agents such as hydrogen or lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Octafluorotrisilane has several scientific research applications:
Mécanisme D'action
The mechanism of action of Octafluorotrisilane involves its interaction with various molecular targets. In chemical reactions, it acts as a source of fluorine atoms, which can participate in bond formation and cleavage. The pathways involved in its reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Octafluorotrisilane can be compared with other similar compounds such as:
Octachlorotrisilane (Cl8Si3): Similar in structure but contains chlorine atoms instead of fluorine.
Hexafluorodisilane (F6Si2): Contains fewer silicon and fluorine atoms.
Tetrafluorosilane (SiF4): A simpler compound with only one silicon atom.
This compound is unique due to its higher fluorine content and the presence of three silicon atoms, which confer distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
14521-14-3 |
|---|---|
Formule moléculaire |
F8Si3 |
Poids moléculaire |
236.24 g/mol |
Nom IUPAC |
difluoro-bis(trifluorosilyl)silane |
InChI |
InChI=1S/F8Si3/c1-9(2,3)11(7,8)10(4,5)6 |
Clé InChI |
VQKBYKIKHWSKDL-UHFFFAOYSA-N |
SMILES canonique |
F[Si](F)(F)[Si](F)(F)[Si](F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


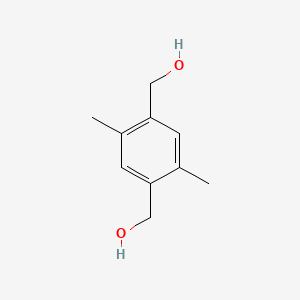
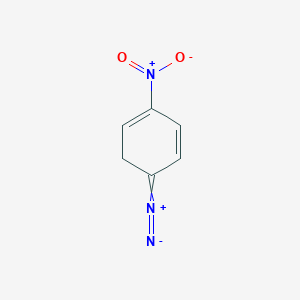
![4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B14717742.png)
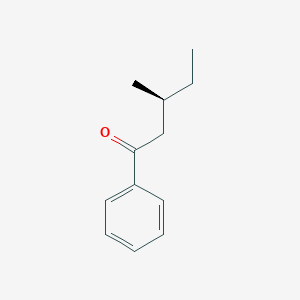

![Dibutyl[bis(tert-butylsulfanyl)]stannane](/img/structure/B14717764.png)
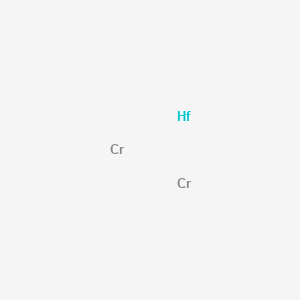
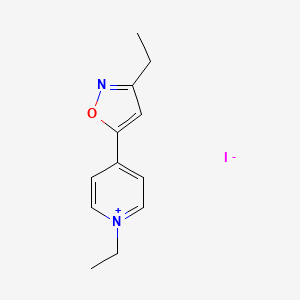
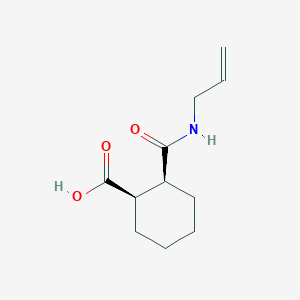
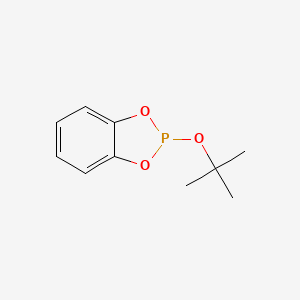
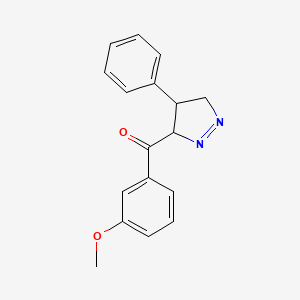
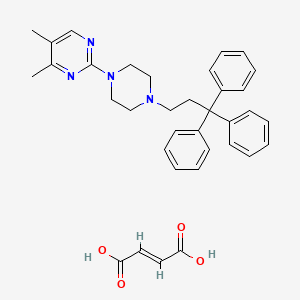
![5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B14717809.png)
![6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14717812.png)
